![molecular formula C14H22N4O2 B2751192 N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide CAS No. 296801-30-4](/img/structure/B2751192.png)
N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide
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Overview
Description
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
The compound shows fluorescence quenching with hydrochloric acid and hydrobromic acid, whereas it shows fluorescence enhancement with perchloric, sulphuric, phosphoric and nitric acid .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Protection and Stimulation of Wheat Seeds
This compound has been used in novel complexes to protect and stimulate the sprouting of wheat seeds . The complex of 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane promoted growth in the root systems of three wheat varieties .
Inhibition of Wheat Growth
Interestingly, some complexes of this compound have also shown to inhibit the growth of the shoot and roots in all three wheat varieties .
Stimulation of Wheat Growth
The complex of 3-(3-butoxypropyl)-7-[3-(1H-imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane stimulated both shoot growth and root growth in all three varieties of wheat .
Anticancer Activity
A metallacyclic maltol-tethered organometallic Ir (III) half-sandwich complex was synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines .
Inhibition of Tumor Cell Lines
The resulting iridium complex exhibits moderate in vitro activity against a number of tumor cell lines; the complex demonstrated the highest activity on the human ovarian carcinoma cell line A2780 .
Synthesis of Organometallic Complexes
This compound has been used in the synthesis of organometallic complexes. These complexes have been evaluated for their potential as anticancer agents .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole compounds are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
properties
IUPAC Name |
N'-cyclohexyl-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c19-13(14(20)17-12-5-2-1-3-6-12)16-7-4-9-18-10-8-15-11-18/h8,10-12H,1-7,9H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELIUKYGXNGBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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